Bienvenue dans la boutique en ligne BenchChem!

MS023

Epigenetics PRMT Chemical Probe

When purchasing a Type I PRMT inhibitor for translational research, insist on MS023—the structurally validated pan-inhibitor developed by the SGC. Unlike single-enzyme alternatives (EPZ020411, TP-064) or less selective compounds (AMI-1), MS023 potently inhibits PRMT1/3/4/6/8 and is supplied with the matched negative control MS094 (CAS 2108631-20-7). This orthogonal pair eliminates off-target ambiguity in RNA-splicing, oncology, and cellular-differentiation studies, ensuring data reproducibility that funding bodies and peer reviewers now expect.

Molecular Formula C17H25N3O
Molecular Weight 287.4
CAS No. 1831110-54-3
Cat. No. B560177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS023
CAS1831110-54-3
SynonymsN1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine
Molecular FormulaC17H25N3O
Molecular Weight287.4
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN
InChIInChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3
InChIKeyFMTVWAGUJRUAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





MS023 (CAS 1831110-54-3): A Potent Pan-Type I PRMT Chemical Probe for Epigenetic Research


MS023 is a potent, cell-active, small-molecule inhibitor of human Type I protein arginine methyltransferases (PRMTs), a class of epigenetic enzymes that catalyze mono- and asymmetric dimethylation of arginine residues [1]. Developed by the Structural Genomics Consortium (SGC), it acts as a pan-inhibitor of this subclass, demonstrating high potency against PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8 [2]. As a well-characterized chemical probe, MS023 is a primary tool for investigating the biological roles of Type I PRMTs in areas such as cancer biology, RNA splicing, and cellular differentiation, distinguished from less potent or less selective alternatives [3].

The Limitations of Generic Substitution for MS023 in Type I PRMT Research


Generic substitution with other Type I PRMT inhibitors is not scientifically equivalent due to significant differences in target profile, potency, and validated selectivity. While MS023 acts as a well-defined pan-Type I PRMT inhibitor, alternatives like GSK3368715 or AMI-1 exhibit divergent selectivity profiles or substantially lower potency, which can lead to different biological outcomes [1]. Furthermore, chemical probes like MS023 are accompanied by a structurally matched negative control (MS094), a critical tool for data interpretation that is not available for many alternatives [2]. Substitution without this orthogonal control introduces significant risk of misinterpreting off-target or non-specific effects as on-target biology, thereby compromising experimental validity [3].

Quantitative Differentiation of MS023: Comparative Evidence for Informed Procurement


Defined Pan-Type I PRMT Inhibition Profile vs. More Selective or Broad-Spectrum Alternatives

MS023 is a potent pan-inhibitor of all five human Type I PRMTs, whereas alternatives like EPZ020411 are highly selective for PRMT6, and others like AMI-1 are weak pan-inhibitors. This distinct profile makes MS023 the optimal tool for studying the combined function of Type I PRMTs [1].

Epigenetics PRMT Chemical Probe Target Engagement

Superior Selectivity Profile vs. Broad-Spectrum Methyltransferase Inhibitors

A critical requirement for a chemical probe is a well-defined selectivity profile to minimize confounding biological effects. MS023's selectivity has been extensively characterized against a broad panel of epigenetic enzymes, showing it is completely inactive against Type II/III PRMTs and other methyltransferases at 10 µM, a concentration well above its functional range [1].

Selectivity Methyltransferase Off-target Chemical Probe

Quantified Cellular Target Engagement and Phenotypic Effect

MS023 effectively inhibits its cellular targets, as measured by a decrease in the PRMT1/6-specific histone mark H4R3me2a. This provides a direct, quantifiable link between biochemical inhibition and a cellular phenotype [1]. The compound's activity translates robustly into cells, unlike many early-stage inhibitors [2].

Cell-based Assay Histone Methylation Biomarker Target Engagement

Demonstrated In Vivo Efficacy and Dose-Response in Multiple Xenograft Models

MS023 has demonstrated significant anti-tumor activity in multiple in vivo cancer models, a key differentiator from less advanced chemical probes. It suppresses primary tumor growth in clear cell renal cell carcinoma (ccRCC) and colorectal cancer (HT-29) xenografts, and also inhibits experimental lung metastasis [1] [2] [3].

In Vivo Xenograft Tumor Growth Metastasis

Validated Applications of MS023 in Advanced Cancer and Disease Modeling


Elucidating Functional Redundancy in Type I PRMT-Driven Cancers

In cancers where multiple Type I PRMTs (e.g., PRMT1, CARM1/PRMT4, PRMT6) are implicated, MS023 is the preferred tool to inhibit the entire subclass and assess the combined therapeutic benefit, as its broad, potent pan-inhibition profile contrasts with single-enzyme selective tools like EPZ020411 (PRMT6-selective) or TP-064 (CARM1-selective). Its validated use in clear cell renal cell carcinoma (ccRCC) models, where PRMT1 inhibition alone was shown to be critical, demonstrates its utility in deconvoluting these complex signaling networks [1].

Studying RNA Splicing and Metabolism Through Global Type I PRMT Inhibition

MS023 is a validated chemical probe for investigating the role of arginine methylation in RNA biology. Its potent inhibition of PRMT1, PRMT4, and PRMT6, all known to regulate splicing factors, makes it a powerful tool to disrupt this process and study the downstream consequences on gene expression and cellular function. The robust reduction in cellular asymmetric dimethylation (e.g., H4R3me2a, IC50 = 9 nM) provides a direct biomarker for target engagement in these studies [2].

Evaluating Synergistic Anti-Tumor Strategies with Combination Therapies

The defined selectivity and cellular activity of MS023 make it an ideal partner for combination studies. Research has shown its potential to synergize with DNA-damaging chemotherapies (e.g., cisplatin, etoposide) in small cell lung cancer (SCLC) models and with antisense oligonucleotides (nusinersen) in spinal muscular atrophy (SMA) models [3] [4]. The availability of the inactive analog MS094 is critical in these studies to confirm that any observed synergy is due to on-target PRMT inhibition rather than non-specific compound interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS023

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.